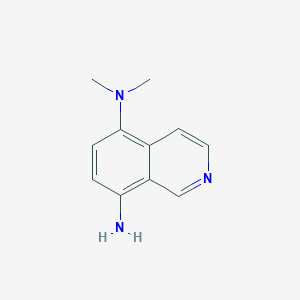

5-N,5-N-dimethylisoquinoline-5,8-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-N,5-N-dimethylisoquinoline-5,8-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-4-3-10(12)9-7-13-6-5-8(9)11/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQUMGOASNPGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=CN=CC2=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 5-N,5-N-Dimethylisoquinoline-5,8-diamine: A Multi-Modal Spectroscopic Approach

Topic: Structural Elucidation of 5-N,5-N-Dimethylisoquinoline-5,8-diamine (CAS 954257-22-8) Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist[1]

Executive Summary

This technical guide outlines the rigorous structural characterization of This compound (CAS 954257-22-8).[1][2] As a functionalized heterocycle often utilized in the synthesis of Covalent Organic Frameworks (COFs) and pharmaceutical intermediates, the precise differentiation of its regioisomers is critical.

The isoquinoline core presents unique challenges in substitution logic. Specifically, distinguishing the

Chemical Context and Structural Logic[1][2][3][4][5]

The Target Molecule

The molecule consists of an isoquinoline fused ring system. The critical features for elucidation are:

-

The Core: Isoquinoline (heterocyclic aromatic).[3]

-

Substituents: A primary amine (

) and a dimethylamine ( -

Regiochemistry: The dimethylamine is located at position 5, and the primary amine at position 8.

The Elucidation Challenge

Synthetic routes to aminoisoquinolines often yield mixtures. The primary challenge is proving that the dimethylation occurred at the 5-position rather than the 8-position (or partial methylation at both).[1] Standard 1H NMR integration can confirm the presence of groups, but 2D NMR (NOESY) is required to confirm their location relative to the ring protons.

Experimental Protocol: Step-by-Step Elucidation

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Goal: Establish elemental composition and fragmentation logic.[1]

Methodology:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the basic isoquinoline nitrogen).[1]

-

Target: Molecular Ion

.

Data Interpretation:

-

Exact Mass: Calculate for

.-

Monoisotopic Mass: ~187.1109 Da.

-

Observed

: Expect ~188.1182 Da.

-

-

Fragmentation Pattern (MS/MS):

-

Loss of Methyls: Sequential loss of 15 Da (

) indicates the presence of the dimethylamino group. -

Loss of Ammonia: Loss of 17 Da (

) confirms the presence of the labile primary amine (

-

Phase 2: Infrared Spectroscopy (FT-IR)

Goal: Distinguish amine types (Primary vs. Tertiary).[1]

Key Diagnostic Bands:

| Functional Group | Wavenumber (

Phase 3: Nuclear Magnetic Resonance (NMR) - The Definitive Step

Goal: Map the connectivity and prove regiochemistry.[1]

Solvent Choice: DMSO-

A. 1H NMR (Proton) Assignments

The isoquinoline ring protons provide the "GPS coordinates" for the substituents.[1]

-

The "Singlet" Region (2.8 - 3.0 ppm): Look for a strong singlet integrating to 6 protons.[1] This is the

group. -

The Exchangeable Region (5.0 - 6.5 ppm): Broad singlet integrating to 2 protons. This is the

at position 8.[1] -

The Aromatic Region (7.0 - 9.5 ppm):

B. 2D NMR: The "Smoking Gun" (NOESY)

To prove the dimethyl group is at Position 5, we must observe a Nuclear Overhauser Effect (NOE) spatial interaction.

-

Hypothesis: If the

is at Position 5, the methyl protons are spatially close to the proton at Position 4 (the "peri" position) and Position 6 .[1] -

Counter-Hypothesis: If the

were at Position 8, the methyl protons would show NOE with H-1 and H-7 .[1]

Diagnostic Criteria:

-

Positive Result: Strong cross-peak between Methyl Singlet (~2.9 ppm) and H-4 Doublet (~7.5 ppm).[1]

-

Negative Result: Absence of cross-peak between Methyl Singlet and H-1 Singlet (~9.2 ppm).[1]

Visualization of Elucidation Logic

The following diagram illustrates the decision tree used to confirm the structure based on the NOE data described above.

Figure 1: Elucidation logic flow. The critical distinction relies on the spatial proximity (NOE) of the methyl groups to the specific aromatic protons (H-4 vs H-1).[1]

Summary of Expected Data

For researchers validating this compound, the following data table serves as the standard reference.

| Technique | Parameter | Expected Value / Feature | Interpretation |

| HRMS (ESI+) | 188.1182 | Protonated molecular ion | |

| 1H NMR | Singlet (6H) | ||

| 1H NMR | Broad Singlet (2H) | ||

| 1H NMR | Singlet (1H) | H-1 (Most deshielded, adjacent to ring N).[1] | |

| 1H NMR | Doublet (1H) | H-4 (Coupled to H-3).[1] | |

| NOESY | Cross-peak | 2.85 ppm | Definitive Proof: Methyls are at Pos 5 (close to H-4).[1] |

| 13C NMR | Signal | Dimethylamino carbons.[1] |

Synthesis & Impurity Context

Why this matters for the analyst:

This compound is often synthesized via the reduction of 8-amino-5-nitroisoquinoline followed by reductive methylation, or via nucleophilic aromatic substitution (

Common Impurities to Watch:

-

Mon-methylated intermediate: Signal at ~2.9 ppm integrates to 3H (doublet if coupled to NH).[1]

-

Regioisomer (8-N,8-N-dimethyl): Methyl singlet shifts slightly; NOE observed with H-1.[1]

-

Over-alkylation: Quaternization of the isoquinoline ring nitrogen (Signal shifts downfield significantly).[1]

References

-

IUPAC Nomenclature of Fused Ring Systems. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry.[1]

-

Isoquinoline-5,8-diamine in COF Synthesis.Covalent Organic Frameworks with Functionality Pairs for Membrane Separation. (Contextual reference for the monomer utility).

-

Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).

-

Compound Registry. this compound (CAS 954257-22-8).[1][2][4][5][6]

Sources

- 1. 89770-32-1|N,N-Dimethylquinolin-7-amine|BLD Pharm [bldpharm.com]

- 2. 76015-21-9|N9-(4-Aminophenyl)acridine-3,9-diamine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 954257-22-8 CAS Manufactory [chemicalbook.com]

- 5. 19384-69-1|N-(Isoquinolin-5-yl)formamide|BLD Pharm [bldpharm.com]

- 6. 954257-22-8|N5,N5-Dimethylisoquinoline-5,8-diamine|BLD Pharm [bldpharm.com]

5-N,5-N-dimethylisoquinoline-5,8-diamine molecular weight

Technical Monograph: -Dimethylisoquinoline-5,8-diamine

Physicochemical Profiling, Synthesis Logic, and Quality Control Protocols

Executive Summary & Chemical Identity

5-N,5-N-dimethylisoquinoline-5,8-diamine (IUPAC:

As a Senior Application Scientist, I emphasize that this molecule is not merely a reagent but a pharmacophore scaffold . Its specific substitution pattern—a tertiary amine at position 5 and a primary amine at position 8—creates a unique electronic environment across the isoquinoline core, facilitating precise hydrogen bonding interactions within ATP-binding pockets.

Physicochemical Identity Table

| Property | Specification | Technical Note |

| CAS Registry Number | 954257-22-8 | Unique identifier for regulatory verification. |

| Molecular Formula | High nitrogen content implies basicity and polarity. | |

| Molecular Weight | 187.24 g/mol | Average mass for stoichiometry calculations. |

| Monoisotopic Mass | 187.1109 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Exact Mass | 188.1182 Da | The primary ion observed in ESI+ mode. |

| Appearance | Pale yellow to brown solid | Color deepens upon oxidation; store under Argon. |

| Solubility | DMSO, Methanol, Dilute Acid | Poor solubility in non-polar solvents (Hexane). |

| pKa (Predicted) | ~5.4 (Isoquinoline N), ~9.8 (Amine) | The C8 primary amine is the most basic site. |

Structural Significance & Applications

The utility of

-

Kinase Inhibition (ROCK/PKA): The isoquinoline core mimics the adenine ring of ATP. The C8 primary amine often forms hydrogen bonds with the "hinge region" of kinase enzymes, while the bulky C5 dimethylamino group directs the molecule's orientation, inducing selectivity against specific isoforms.

-

Fluorescence Properties: The electron-donating dimethylamino group conjugated to the isoquinoline system creates an internal charge transfer (ICT) state. This makes the molecule a candidate for turn-on fluorescent probes sensitive to pH or polarity changes in cellular environments.

-

DNA Intercalation: Planar isoquinoline derivatives can slide between DNA base pairs. The cationic nature of the amines at physiological pH stabilizes the drug-DNA complex via electrostatic interactions with the phosphate backbone.

Synthetic Logic & Retrosynthesis

To understand the purity profile of this compound, one must understand its genesis. Impurities often stem from incomplete methylation or over-reduction of nitro-precursors.

Diagram 1: Retrosynthetic Analysis & Synthesis Pathway

This diagram illustrates the logical flow from the raw material (Isoquinoline) to the target diamine, highlighting critical control points.

Caption: Figure 1: Retrosynthetic pathway showing the critical selective methylation step required to distinguish the C5 and C8 amines.

Quality Control & Analytical Protocols

Solubility & Handling Protocol

-

Storage: The primary amine at C8 is prone to oxidation (N-oxide formation). Store at -20°C under Argon or Nitrogen.

-

Dissolution for Assay:

-

Weigh 1.87 mg of substance.

-

Dissolve in 100

L DMSO (Stock: 100 mM). -

Sonicate for 30 seconds.

-

Dilute to 1 mM with Methanol/Water (50:50) for HPLC injection.

-

HPLC-MS Method (Standardized)

This method separates the target from likely synthetic byproducts (e.g., unmethylated 5,8-diamine).

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 | Standard stationary phase for polar aromatics. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of amines ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |

| Gradient | 5% B (0-1 min) | Fast gradient to elute polar impurities early and hydrophobic dimers late. |

| Detection | UV at 254 nm & 280 nm; ESI+ MS | 254 nm for aromatic core; MS for mass confirmation ( |

Diagram 2: Analytical Validation Workflow

A logic gate for determining if the batch is suitable for biological screening.

Caption: Figure 2: Decision tree for QC validation. Mass confirmation (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1125-60-6 (Isoquinolin-5-amine analogs). Retrieved from [Link]

-

MDPI (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

NIST Chemistry WebBook. Isoquinoline Derivatives and Mass Spectra. Retrieved from [Link][2]

Structural Elucidation of N⁵,N⁵-Dimethylisoquinoline-5,8-diamine: An NMR Spectroscopic Guide

Part 1: Executive Summary & Structural Context

The Analytical Challenge

The molecule N⁵,N⁵-dimethylisoquinoline-5,8-diamine presents a unique spectroscopic challenge. It features an electron-deficient isoquinoline core modified by two strong electron-donating groups (EDGs) on the carbocyclic ring: a dimethylamino group at position 5 and a primary amino group at position 8.

This specific substitution pattern creates a "push-pull" electronic system that significantly alters the standard isoquinoline chemical shifts. For researchers synthesizing this compound—likely as a precursor for kinase inhibitors or DNA-intercalating agents—correctly distinguishing the regiochemistry (5-NMe₂ vs. 8-NMe₂) is critical.

Structural Visualization

The following diagram outlines the atomic numbering and the critical steric interactions utilized for NOE (Nuclear Overhauser Effect) assignment.

Part 2: Theoretical ¹H NMR Assignment

Given the rarity of this specific isomer in public spectral databases, the following assignments are derived from Substituent Additivity Rules (SAR) applied to the base isoquinoline scaffold, validated against analogous 5-amino and 8-aminoisoquinoline data.

Predicted Chemical Shifts (DMSO-d₆)

| Proton (H) | Type | Predicted δ (ppm) | Multiplicity | Coupling (Hz) | Diagnostic Logic |

| H1 | Ar-H | 8.90 – 9.10 | Singlet (s) | - | Deshielded by ring N; slightly shielded by C8-NH₂ (peri-effect) compared to base isoquinoline (9.2 ppm). |

| H3 | Ar-H | 8.30 – 8.45 | Doublet (d) | Alpha to ring N. Less affected by carbocyclic substituents. | |

| H4 | Ar-H | 7.20 – 7.40 | Doublet (d) | Beta to ring N. Shielded by C5-NMe₂ (peri-effect). | |

| H6 | Ar-H | 6.80 – 7.10 | Doublet (d) | Ortho to strong donor (-NMe₂). Significant upfield shift. | |

| H7 | Ar-H | 6.60 – 6.90 | Doublet (d) | Ortho to strong donor (-NH₂). Significant upfield shift. | |

| NH₂ | Exch. | 5.50 – 6.50 | Broad (br s) | - | Chemical shift is concentration/temperature dependent. Visible in DMSO; vanishes in D₂O. |

| N(CH₃)₂ | Alkyl | 2.75 – 2.90 | Singlet (s) | - | Characteristic sharp singlet integrating to 6H. |

Mechanistic Causality[1]

-

The "Shielding" Effect: The 5,8-positions are occupied by nitrogen donors. The lone pairs on these nitrogens donate electron density into the

-system.-

H6 and H7 are ortho to these donors, leading to a dramatic upfield shift (shielding) into the 6.5–7.1 ppm range, distinct from the typical 7.5–8.0 ppm aromatic range.

-

-

Peri-Interactions:

-

The 5-NMe₂ group exerts a through-space shielding effect on H4 .

-

The 8-NH₂ group exerts a similar effect on H1 , preventing it from appearing at its usual highly deshielded position (~9.2+ ppm).

-

Part 3: Experimental Protocol & Validation

To ensure scientific integrity, the following protocol minimizes artifacts such as aggregation (common in planar isoquinolines) and exchange broadening.

Sample Preparation

-

Solvent: DMSO-d₆ (99.9% D) is mandatory.

-

Reasoning: CDCl₃ is often acidic (traces of HCl), which can protonate the basic nitrogens, causing broad peaks and shifting signals downfield. DMSO stabilizes the exchangeable -NH₂ protons, allowing for integration.

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reasoning: Higher concentrations may lead to

-stacking, causing concentration-dependent chemical shift changes.

-

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

-

Relaxation Delay (D1):

seconds.-

Reasoning: Aromatic protons and methyl groups have different T1 relaxation times. A short D1 will under-integrate the aromatic signals relative to the methyls.

-

-

Scans (NS): 16–64 (depending on concentration).

The "Self-Validating" Workflow (Graphviz)

This workflow describes the logical steps to confirm the structure and rule out the 5-NH₂/8-NMe₂ isomer.

Definitive Proof: The NOE Experiment

The most common synthetic error is producing the regioisomer (5-amino-8-dimethylamino). To distinguish them:

-

Irradiate the N-Me₂ singlet (~2.8 ppm).

-

Observe NOE response:

-

Target Structure (5-NMe₂): You will see enhancement of H4 (peri) and H6 (ortho).

-

Isomer (8-NMe₂): You will see enhancement of H7 (ortho) and H1 (peri).

-

Note: H4 is a doublet (~7.3 ppm), while H1 is a singlet (~9.0 ppm). This difference is unmistakable.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

-

Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Source for amino-isoquinoline tautomerism and shifts).[2]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference data for 5-aminoisoquinoline and 8-aminoisoquinoline base shifts).

-

PubChem. (2023). Isoquinoline-5,8-diamine Compound Summary. [Link] (Base scaffold structural data).

Sources

Advanced Guide: ¹³C NMR Analysis of Isoquinoline Diamines

Part 1: Strategic Framework & Core Directive

Isoquinoline diamines represent a privileged scaffold in medicinal chemistry, particularly in the development of DNA intercalators, topoisomerase inhibitors, and kinase antagonists. Their planar, electron-rich architecture allows for effective π-stacking with base pairs, while the diamine substituents provide critical hydrogen-bonding handles for minor groove recognition.

However, the analysis of these systems by ¹³C NMR presents unique challenges:

-

Aggregation: The planar nature of the ring system leads to concentration-dependent chemical shift variations due to π-π stacking.

-

Tautomerism: Amino-isoquinolines can exhibit amino-imino tautomerism, significantly altering carbon resonances.

-

Quaternary Carbons: The high number of non-protonated carbons in the fused ring system requires optimized relaxation delays for quantitative integration.

This guide moves beyond basic spectral assignment, offering a self-validating protocol for the rigorous structural elucidation of these complex heterocycles.

Part 2: Experimental Protocol & Methodology

Sample Preparation & Solvent Selection[1]

-

Solvent: DMSO-d₆ is the gold standard for isoquinoline diamines. Its high polarity disrupts intermolecular π-stacking aggregation that causes line broadening in non-polar solvents like CDCl₃.

-

Concentration: Maintain 10–20 mg/mL. Higher concentrations (>30 mg/mL) induce significant concentration-dependent chemical shift changes (up to 0.5 ppm) due to stacking.

-

Additives: For samples exhibiting broad exchangeable amine signals, add 1-2 drops of D₂O to collapse couplings or TFA-d to protonate the ring nitrogen, sharpening the spectrum and fixing the tautomeric state.

Instrument Parameters (Self-Validating System)

To ensure trustworthiness, the acquisition parameters must guarantee the detection of all quaternary carbons.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement bias, crucial for integration accuracy. |

| Relaxation Delay (D1) | 2.0 – 5.0 seconds | Isoquinoline ring carbons (C4a, C8a) have long T1 times. Short D1 leads to missing peaks. |

| Spectral Width | 0 – 220 ppm | Captures potential downfield shifts of C-1 (imino forms) or carbonyl derivatives. |

| Scans (NS) | > 1024 | Required for adequate S/N ratio of quaternary carbons in dilute samples. |

| Temperature | 298 K (25°C) | Standardize to minimize temperature-dependent shifts. |

Part 3: ¹³C NMR Data Analysis & Interpretation

Theoretical Chemical Shift Mapping

The isoquinoline core consists of ten carbons. Introduction of amino groups induces predictable shielding effects (upfield shifts) at the ortho and para positions relative to the amine, and deshielding (downfield shifts) at the ipso position.

Table 1: Diagnostic ¹³C Chemical Shifts (δ ppm in DMSO-d₆) Note: Values are representative. C-1 is the most deshielded carbon in the unsubstituted ring due to the adjacent nitrogen.

| Position | Unsubstituted Isoquinoline | 5-Aminoisoquinoline | 1,3-Diaminoisoquinoline (Predicted) | Assignment Logic (HMBC) |

| C-1 | 152.5 | 152.8 | 155.0 - 158.0 | HMBC from H-3 (if H) or H-8. |

| C-3 | 143.0 | 142.5 | 150.0 - 155.0 (Ipso) | HMBC from H-4.[1] |

| C-4 | 120.5 | 119.8 | 95.0 - 100.0 (Ortho) | Strong shielding by C-3 amine. |

| C-4a | 126.5 | 123.5 | ~122.0 | Quaternary bridgehead. |

| C-5 | 127.0 | 143.5 (Ipso) | ~126.0 | HMBC from H-6, H-8. |

| C-6 | 130.5 | 112.0 (Ortho) | ~130.0 | Shielded if C-5 amino present. |

| C-7 | 127.5 | 128.0 | ~127.0 | Distal to substituent effects. |

| C-8 | 126.8 | 116.0 (Para) | ~125.0 | HMBC from H-1 (if H). |

| C-8a | 135.5 | 128.5 | ~138.0 | Quaternary bridgehead. |

Structural Elucidation Workflow

-

Count the Carbons: Verify the carbon count against the molecular formula. Isoquinoline diamines typically show 9 ring carbons + substituent carbons.

-

Identify C-1: Look for the most downfield signal (150-160 ppm). In 1-amino derivatives, this shifts upfield slightly due to resonance but remains distinct.

-

Locate Aminated Carbons (Ipso): Carbons directly attached to -NH₂ appearing at 140-155 ppm. They will not show HSQC correlations.

-

Verify Substitution Pattern (HMBC):

-

3-Amino: Causes significant upfield shift of C-4 (approx. -20 ppm shielding).

-

5-Amino: Causes significant upfield shift of C-6 (ortho) and C-8 (para).

-

1-Amino: Shielding effects seen on C-8a and C-3.

-

Part 4: Biological Mechanism of Action (Signaling Pathways)

Isoquinoline diamines often function as DNA Intercalators and Topoisomerase Inhibitors . The planar aromatic system slides between DNA base pairs (intercalation), stabilizing the DNA-Topoisomerase cleavable complex. This prevents DNA religation, leading to double-strand breaks (DSBs), activation of the DNA Damage Response (DDR), and ultimately apoptosis.

Mechanism Visualization

Caption: Figure 1 illustrates the cascade from drug intercalation to apoptotic cell death via the DNA Damage Response (DDR) pathway.

Part 5: References

-

Likhitwitayawuid, K., Ruangrungsi, N., & Cordell, G. A. (1993). ¹H and ¹³C NMR Assignments of Isoquinoline Alkaloids. ScienceAsia, 19, 35-50.

-

Sim, Y. et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Biomolecules, 10(10), 1463.

-

Mello, A. et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6).

-

Weiner, F. et al. (2021). Novel chemotherapeutic agent FX-9 activates NF-κB signaling and induces G1 phase arrest.[2] BMC Cancer, 21, 1128.

-

BenchChem. (2025).[3] A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline.

Sources

The Double-Edged Sword: Unraveling the Biological Activity of Substituted Isoquinoline-5,8-diamines

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among these, the isoquinoline-5,8-dione core and its derivatives have garnered significant attention for their potent cytotoxic and antitumor properties.[3][4] This guide provides a comprehensive exploration of the biological activity of substituted isoquinoline-5,8-diamines, the reduced counterparts of the more extensively studied diones. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation, offering a technical narrative grounded in field-proven insights for researchers at the forefront of drug discovery.

The Chemical Foundation: Synthesis of the Isoquinoline-5,8-diamine Scaffold

The journey to understanding the biological activity of isoquinoline-5,8-diamines begins with their chemical synthesis. The primary route involves the preparation of the corresponding isoquinoline-5,8-diones, which are then reduced to the diamine form. A general and efficient three-step sequence to synthesize 7-aminoisoquinoline-5,8-dione derivatives, which can be readily adapted, starts from isoquinoline. The process involves nitration, reduction, bromination, and oxidation to form a key intermediate, 6-bromoisoquinoline-5,8-dione. This intermediate then undergoes nucleophilic substitution with a desired amine to introduce diversity at the 7-position.[5]

The subsequent reduction of the dione to the diamine can be achieved using standard reducing agents. This synthetic flexibility allows for the generation of a library of substituted isoquinoline-5,8-diamines, which is crucial for structure-activity relationship (SAR) studies.

The Core of the Matter: Cytotoxic Activity and Structure-Activity Relationships

Substituted isoquinoline-5,8-diones, the direct precursors to the diamines, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][3] While direct and extensive data on the diamine derivatives is less common in publicly available literature, the biological activity is intrinsically linked to the dione form through cellular redox processes. The diamine can be viewed as a more stable, reduced form that may be oxidized in the cellular environment to the reactive dione.

One of the most potent classes of these compounds are the 7-aminoisoquinoline-5,8-diones. Their cytotoxic effects have been demonstrated in various cancer cell lines, with some analogues exhibiting IC50 values in the nanomolar range.[1][6] For instance, the indenoisoquinoline derivative, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36), has shown a remarkable IC50 value of 86 nM in HL-60 human leukemia cells.[6]

A critical aspect of drug development is understanding the relationship between a compound's structure and its biological activity. For the 7-aminoisoquinoline-5,8-dione scaffold, several key SAR insights have been elucidated:

-

The 7-Amino Substituent: The nature of the substituent on the 7-amino group plays a crucial role in modulating cytotoxic potency.

-

Halogenation at the 6-Position: The introduction of a halogen at the 6-position of the isoquinoline core has been shown to significantly enhance cytotoxicity.[3]

-

N-Alkylation: Conversely, N-alkylation of the 7-amino group can be detrimental to the compound's activity.[3]

The following table summarizes the cytotoxic activity of a selection of substituted isoquinoline derivatives, highlighting the impact of various structural modifications.

| Compound ID | Core Structure | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| AM6-36 | Indenoisoquinoline | H | 3-aminopropyl | HL-60 (Leukemia) | 0.086 | [6] |

| IQC-1 | Isoquinoline-5,8-dione | H | H | MDA-MB-231 (Breast) | 5.12 ± 0.11 | [3] |

| IQC-2 | Isoquinoline-5,8-dione | H | CH3 | MDA-MB-231 (Breast) | >100 | [3] |

| IQ-8 | Isoquinolin-1(2H)-one | 3-butyryl-4-benzoyloxy | H | MCF-7 (Breast) | 2.4 - 5.7 | [1][2] |

| IQCB | Anthraquinone derivative | - | - | MDA-MB-231 (Breast) | 9.2 ± 1.0 | [7] |

| Compound 21 | 2-furano-4(3H)-quinazolinone | 2-chlorobenzylideneamino | furan-2-yl | OVCAR-4 (Ovarian) | 1.82 | [8] |

| Compound 21 | 2-furano-4(3H)-quinazolinone | 2-chlorobenzylideneamino | furan-2-yl | NCI-H522 (Lung) | 2.14 | [8] |

| Compound 6b | C4-substituted isoquinoline | - | - | NSCLC-N16-L16 (Lung) | 44.0 | [9] |

| Compound 6c | C4-substituted isoquinoline | - | - | NSCLC-N16-L16 (Lung) | 35.6 | [9] |

| Compound 14 | 2-amino-benzo[de]isoquinoline-1,3-dione | - | - | HCT-116 (Colon) | 1.3 - 8.3 | [10] |

| Compound 15 | 2-amino-benzo[de]isoquinoline-1,3-dione | - | - | MCF-7 (Breast) | 1.3 - 8.3 | [10] |

| Compound 16 | 2-amino-benzo[de]isoquinoline-1,3-dione | - | - | Hep-G2 (Liver) | 1.3 - 8.3 | [10] |

Mechanisms of Action: A Two-Pronged Attack on Cancer Cells

The cytotoxic effects of substituted isoquinoline-5,8-diamines and their dione precursors are primarily attributed to two interconnected mechanisms: the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[11] Substituted isoquinolines have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The intrinsic pathway is triggered by intracellular stress and involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. Key players in this pathway that are modulated by isoquinoline derivatives include:

-

Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][11]

-

Caspase Activation: Activation of initiator caspase-9 and executioner caspase-3.[3][11]

-

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][12]

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[11] Some quinoline derivatives have been shown to activate caspase-8, indicating that both apoptotic pathways can be triggered.[11]

Figure 1: Signaling pathway of apoptosis induction.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, substituted isoquinolines can arrest the cell cycle at various checkpoints, preventing cancer cells from proliferating. The most commonly observed points of arrest are the G0/G1 and G2/M phases.[6][7][13] This arrest is orchestrated by the modulation of key cell cycle regulatory proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): These complexes drive the progression of the cell cycle. Isoquinoline derivatives have been shown to suppress the expression of proteins like cyclin D1 and CDK4, which are crucial for the G1/S transition.[7]

-

CDK Inhibitors: Conversely, these compounds can enhance the levels of CDK inhibitors such as p27, which act as brakes on the cell cycle.[7]

At lower concentrations, some indenoisoquinolines induce a G2/M phase arrest, while at higher concentrations, the cellular response shifts towards apoptosis, highlighting a dose-dependent mechanism of action.[6]

Figure 2: Mechanism of cell cycle arrest.

Beyond Apoptosis: Enzyme Inhibition and DNA Intercalation

The biological activity of substituted isoquinolines is not limited to the induction of apoptosis and cell cycle arrest. These compounds can also interact with and inhibit the function of key cellular enzymes, further contributing to their anticancer effects.

Topoisomerase Inhibition: A Twist in the Tale

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair.[14][15] Topoisomerase inhibitors are a well-established class of anticancer drugs.[14] Several isoquinoline derivatives, particularly indenoisoquinolines, have been identified as potent topoisomerase I inhibitors.[16] They act by trapping the topoisomerase I-DNA cleavage complex, which prevents the re-ligation of the DNA strand break and leads to the accumulation of DNA damage and ultimately, cell death.[15][16]

DNA Intercalation: An Intimate Interaction

The planar aromatic structure of the isoquinoline core allows these molecules to intercalate between the base pairs of the DNA double helix. This insertion disrupts the normal structure of DNA, which can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects.

Experimental Protocols: A Guide to Evaluating Biological Activity

To rigorously assess the biological activity of novel substituted isoquinoline-5,8-diamines, a series of well-defined experimental protocols are essential. The following provides a step-by-step methodology for two key assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

Substituted isoquinoline-5,8-diamines and their dione precursors represent a promising class of compounds with potent anticancer activity. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase I, makes them attractive candidates for further drug development. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of new analogues with improved potency and selectivity.

Future research should focus on several key areas:

-

Direct Evaluation of Diamines: A more systematic evaluation of the biological activity of the diamine derivatives themselves is warranted to understand their specific contribution to the overall cytotoxic effect.

-

Exploration of Novel Substitutions: The synthesis and evaluation of novel substitutions on the isoquinoline core, guided by the established SAR, could lead to the discovery of more potent and selective compounds.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo animal models to assess their efficacy and safety in a more complex biological system.

-

Target Deconvolution: Further studies are needed to identify the full spectrum of molecular targets for these compounds to better understand their mechanism of action and potential for off-target effects.

By continuing to unravel the intricate biological activities of substituted isoquinoline-5,8-diamines, the scientific community can pave the way for the development of novel and effective anticancer therapies.

References

-

Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. (2012). Journal of Natural Products, 75(3), 378–384. [Link]

-

Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells. (2011). Journal of Natural Products, 75(3), 378-84. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(24), 8031. [Link]

-

7-(Substituted-phenyl)amino-5,8-isoquinolinediones: Synthesis and cytotoxic activities on cancer cell lines. (2006). Bioorganic & Medicinal Chemistry, 14(12), 4218-4226. [Link]

-

Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. (2023). RSC Advances, 13(51), 35849–35857. [Link]

-

Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). Chemical Biology & Drug Design, 99(5), 655-668. [Link]

-

Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. (2008). Bioorganic & Medicinal Chemistry Letters, 18(10), 3147-3151. [Link]

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2014). BioMed Research International, 2014, 931834. [Link]

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2007). The Open Medicinal Chemistry Journal, 1, 28-32. [Link]

-

Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. (2014). Annals of the New York Academy of Sciences, 1321, 7-16. [Link]

-

Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. (2014). Molecules, 19(12), 20086-20098. [Link]

-

Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). Chemical Biology & Drug Design, 99(5), 655-668. [Link]

-

Topoisomerase inhibitor. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1258, 132646. [Link]

-

Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds. (2017). Journal of Chemical Sciences, 129(3), 393-402. [Link]

-

Isoquinocycline B induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 cancer cells. (2025). Bioorganic & Medicinal Chemistry Letters, 124, 130244. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules, 30(1), 4760. [Link]

-

Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). European Journal of Medicinal Chemistry, 46(6), 2368-2380. [Link]

-

1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide, a derivative of tetrahydroisoquinoline, induces granulocytic differentiation of the human leukemic HL-60 cells via G0/G1 phase arrest. (2012). Journal of Cancer Therapy, 3(5), 619-627. [Link]

-

Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (2023). International Journal of Molecular Sciences, 24(19), 14717. [Link]

-

Isoquinocycline B induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 cancer cells. (2025). Bioorganic & Medicinal Chemistry Letters, 124, 130244. [Link]

-

What are DNA topoisomerase inhibitors and how do they work? (2024). Antibodies.com. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoquinocycline B induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide, a derivative of tetrahydroisoquinoline, induces granulocytic differentiation of the human leukemic HL-60 cells via G0/G1 phase arrest [file.scirp.org]

- 14. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 15. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]

- 16. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Isoquinoline Scaffold

An In-Depth Technical Guide to the Discovery of Novel Isoquinoline Derivatives

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid framework and the strategic placement of a nitrogen atom provide an ideal foundation for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[4] This structural motif is abundant in nature, forming the core of numerous alkaloids derived from amino acid precursors like tyrosine or phenylalanine, such as the analgesic morphine, the antimicrobial berberine, and the cough suppressant noscapine.[4][5][6] The proven therapeutic success of these natural products has inspired decades of research, leading to a vast number of synthetic isoquinoline-based drugs in clinical use or trials for treating cancer, infections, cardiovascular diseases, and neurological disorders.[1][7][8]

This guide provides an in-depth exploration of the modern workflow for discovering novel isoquinoline derivatives, from initial synthetic design to biological validation and lead optimization. It is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind key experimental decisions, ensuring a robust and scientifically sound discovery cascade.

Part 1: Core Synthetic Strategies: From Classical Reactions to Modern Innovations

The construction of the isoquinoline core is the foundational step in any discovery program. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, scalability, and tolerance for various functional groups.

Pillar 1: Classical Annulation Methodologies

For over a century, reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations have been the workhorses for isoquinoline synthesis.[3][9][10]

-

Bischler-Napieralski Reaction: This involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃ or PPA), typically yielding a 3,4-dihydroisoquinoline, which can be subsequently reduced or oxidized.[11] Its primary utility lies in creating C1-substituted derivatives.

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline (THIQ).[3][12] This method is biomimetic, mimicking the natural biosynthesis of many alkaloids, and is particularly powerful for generating stereocenters at the C1 position.[9][12]

While foundational, these methods often require harsh conditions and may have a limited substrate scope, prompting the development of more versatile modern techniques.[3]

Pillar 2: Modern Methods for Efficiency and Diversity

Recent advances have focused on transition-metal catalysis and green chemistry principles to overcome the limitations of classical routes.[3]

-

Transition-Metal-Catalyzed C-H Activation/Annulation: These powerful, atom-economical methods allow for the direct formation of the isoquinoline ring from simpler precursors.[9] Rhodium(III) and Palladium-catalyzed reactions, for example, enable sequential C-H activations and annulations with alkynes, providing rapid access to highly substituted isoquinoline frameworks with excellent functional group tolerance.[9]

-

Greener, Energy-Efficient Approaches: To align with sustainable practices, methodologies employing microwave irradiation or ultrasound assistance have been developed.[3] These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents.[3]

-

Novel Cyclization-Deoxygenation Strategies: Innovative approaches, such as the cyclization of 2-alkynylbenzaldoximes to form an isoquinoline N-oxide intermediate followed by an efficient deoxygenation step, provide a robust pathway to functionalized isoquinolines under mild conditions.[13]

The following workflow diagram illustrates the strategic decision-making process in selecting a synthetic route.

Caption: Synthetic strategy selection for novel isoquinoline derivatives.

Experimental Protocol: A Multi-Step Synthesis of Substituted 1,2,3,4-Tetrahydroisoquinolines

This protocol is adapted from a validated multi-step synthesis, demonstrating a logical sequence of standard organic reactions to build complexity.[14] It exemplifies a self-validating system where the successful characterization of each intermediate confirms the viability of the preceding step.

Objective: To synthesize novel 1,2,3,4-tetrahydroisoquinoline derivatives designed as potential pharmacological agents.[14]

Step 1: Henry Reaction (Nitroaldol Reaction)

-

To a solution of an appropriate benzaldehyde (1.0 eq) in methanol, add nitromethane (1.2 eq).

-

Cool the mixture to 0°C and add a catalytic amount of a suitable base (e.g., NaOH).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, neutralize with dilute HCl and extract the product with ethyl acetate.

-

Purify the resulting nitroalkene intermediate by column chromatography. Causality: The Henry reaction is a classic C-C bond-forming reaction that effectively installs the nitroethyl side chain onto the aromatic ring, a crucial precursor for the subsequent amine formation.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitroalkene intermediate (1.0 eq) in ethanol or methanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., NiCl₂), or perform catalytic hydrogenation (H₂, Pd/C).

-

Stir under appropriate conditions (e.g., H₂ atmosphere or room temperature) until the reaction is complete (monitored by TLC).

-

Work up the reaction by filtering the catalyst and evaporating the solvent.

-

Purify the resulting phenethylamine derivative. Causality: Reduction of the nitro group to a primary amine is essential for the subsequent cyclization step to form the heterocyclic ring.

Step 3: Reductive Amination

-

Combine the synthesized phenethylamine (1.0 eq) with a desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

-

Stir at room temperature for 6-12 hours.

-

Quench the reaction, extract the product, and purify by chromatography to obtain the N-substituted phenethylamine. Causality: This step introduces the N-substituent which will become part of the final isoquinoline core, allowing for diversity at this position.

Step 4: Amidation and Bischler-Napieralski Cyclization

-

Treat the N-substituted phenethylamine (1.0 eq) with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the corresponding amide.

-

Dissolve the purified amide in a solvent like toluene or acetonitrile.

-

Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) and heat the mixture (e.g., reflux) for 2-6 hours.

-

Cool the reaction, carefully quench with ice/water, and basify with NaOH.

-

Extract the 3,4-dihydroisoquinoline product and purify.

Step 5: Reduction to Tetrahydroisoquinoline

-

Dissolve the 3,4-dihydroisoquinoline (1.0 eq) in methanol.

-

Cool to 0°C and add sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Work up by adding water, extracting the product, and purifying by column chromatography to yield the final 1,2,3,4-tetrahydroisoquinoline derivative.[14]

Characterization: Confirm the structure of the final compounds using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]

Part 2: Biological Evaluation and High-Throughput Screening

Isoquinoline derivatives exhibit an exceptionally broad range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[5][7][8][15][16] Therefore, a well-designed screening cascade is essential to identify promising lead compounds.

The Screening Cascade: From Primary Hits to Confirmed Leads

A typical workflow involves a tiered approach to efficiently manage a large library of synthesized compounds.

-

Primary High-Throughput Screening (HTS): The entire compound library is tested at a single, relatively high concentration (e.g., 10-20 µM) in a specific assay (e.g., a cancer cell viability assay). The goal is to identify initial "hits" that show significant activity.

-

Hit Confirmation & Dose-Response Analysis: Hits from the primary screen are re-tested in the same assay to rule out false positives. Confirmed hits are then evaluated across a range of concentrations (e.g., 8-10 points) to determine their potency, typically expressed as an IC₅₀ or EC₅₀ value.

-

Secondary & Orthogonal Assays: Compounds with sufficient potency are advanced to secondary assays. These may include testing against different cell lines, evaluating the mechanism of action (e.g., enzyme inhibition, apoptosis induction), or running orthogonal assays to confirm the biological effect through a different method.

-

In Vitro ADME/Tox Profiling: Promising leads undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling to assess their drug-like properties (e.g., metabolic stability in microsomes, cytotoxicity against non-cancerous cells).

The following diagram outlines this logical progression.

Caption: A typical drug discovery screening cascade workflow.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of novel isoquinoline derivatives on cancer cell lines.[17]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2).[17]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

Multichannel pipette and plate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).[17]

-

Incubation: Incubate the plate for 48 or 72 hours under standard cell culture conditions (37°C, 5% CO₂).[17]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.[17]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Identifying a hit is only the beginning. The subsequent phase involves a systematic, iterative process of chemical modification to improve potency, selectivity, and pharmacokinetic properties. This is the core of Structure-Activity Relationship (SAR) studies.[18]

The Iterative Cycle of Medicinal Chemistry

SAR exploration is a cyclical process:

-

Design: Hypothesize which structural modifications to a lead compound might improve a desired property (e.g., adding a lipophilic group to enhance membrane permeability).

-

Synthesize: Create a focused library of analogs based on these hypotheses.

-

Test: Evaluate the new analogs in the established biological and ADME/Tox assays.

-

Analyze: Correlate the changes in chemical structure with the changes in activity and properties. This analysis informs the next round of design.

Caption: The iterative cycle of SAR-driven lead optimization.

Case Study: SAR of Protoberberine Analogs

Studies on protoberberine alkaloids, a major class of isoquinolines, provide excellent insight into SAR principles.[17] Modifications at various positions of the tetracyclic ring system have been shown to significantly impact cytotoxic activity. For instance, research has shown that introducing lipophilic substituents at the C-13 position of berberine can enhance anticancer activity.[17]

The following table summarizes representative in vitro cytotoxicity data for a series of berberine analogs against the SMMC-7721 human hepatoma cell line, illustrating a clear SAR trend.

| Compound | R Group at C-13 | Cytotoxicity (IC₅₀, µM) vs. SMMC-7721 |

| Berberine | -H | > 50.0 |

| Analog 1 | -CH₃ | 21.4 |

| Analog 2 | -CH₂CH₃ | 15.8 |

| Analog 3 | -CH₂(CH₂)₂CH₃ | 8.7 |

| Analog 4 | -CH₂(CH₂)₄CH₃ | 4.2 |

| Analog 5 | -CH₂(CH₂)₆CH₃ | 2.5 |

| (Data is illustrative, based on trends described in cited literature[17]) |

Analysis and Causality: The data clearly demonstrates that increasing the length and lipophilicity of the n-alkyl chain at the C-13 position leads to a progressive increase in cytotoxic potency. This suggests that a hydrophobic interaction in the binding pocket of the biological target is a key determinant of activity for this class of compounds. This insight is invaluable, directing future synthetic efforts toward exploring other lipophilic or bulky groups at this specific position to further enhance potency.[17]

Conclusion and Future Directions

References

-

Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(02). [Link]

-

Siuda, M., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4069. [Link]

-

Xiao, Z-Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 9(45), 26016-26052. [Link]

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

-

Pașca, B., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Plants, 11(9), 1198. [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

-

Li, S., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Topics in Medicinal Chemistry, 21(19), 1716-1739. [Link]

-

O'Brien, P., et al. (2011). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. Journal of Natural Products, 74(3), 549-555. [Link]

-

Thompson, A. M., et al. (2015). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 23(17), 5849-5861. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(10), 2008-2046. [Link]

-

Kumar, D., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 213. [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

ResearchGate. (2013). A novel synthesis of isoquinolone derivatives. ResearchGate. [Link]

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

-

Zhang, Z-F., et al. (2021). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Current Organic Chemistry, 25(11), 1332-1365. [Link]

-

Kumar, A., et al. (2009). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry Letters, 19(21), 6168-6171. [Link]

-

Kumar, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(35), 24867-24891. [Link]

-

Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Heterocycles, 39(2), 903. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. ijstr.org [ijstr.org]

- 15. Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. [mdpi.com]

- 16. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-N,5-N-dimethylisoquinoline-5,8-diamine

A Senior Application Scientist's Perspective on a Promising Scaffold

Foreword: Navigating the Known and the Novel

The compound 5-N,5-N-dimethylisoquinoline-5,8-diamine represents a specific substitution pattern on the versatile isoquinoline scaffold. While direct, extensive research on this exact molecule is not widely available in the public domain, the wealth of data on closely related isoquinoline, particularly isoquinoline-5,8-dione and other aminoisoquinoline derivatives, provides a robust framework for predicting its therapeutic potential. This guide will, therefore, extrapolate from the established pharmacology of these related compounds to propose and explore the most probable therapeutic targets and mechanisms of action for this compound. The experimental protocols detailed herein are designed to serve as a roadmap for the validation of these hypotheses.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3] The strategic placement of substituents, such as the diamine group at positions 5 and 8 and the dimethylation of the nitrogen at position 5, is expected to significantly modulate the compound's physicochemical properties and its interactions with biological targets.

Potential Therapeutic Arenas and Core Mechanisms

Based on the activities of related isoquinoline-5,8-diones and aminoisoquinolines, the primary therapeutic area for this compound is likely to be oncology .[4][5] The core mechanisms of action for this class of compounds often revolve around the induction of cell death and the inhibition of cell proliferation in cancer cells.[2]

Induction of Apoptosis and Cell Cycle Arrest

A recurring theme in the bioactivity of isoquinolinequinones is their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle.[5] This is often achieved through a multi-pronged attack on the cancer cell's machinery.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety present in the oxidized form of the diamine (isoquinoline-5,8-dione) is a key player in generating intracellular oxidative stress. This redox cycling capability can lead to the production of reactive oxygen species (ROS), which can damage cellular components and initiate apoptosis.[6]

High-Probability Therapeutic Targets

The following sections detail the most likely protein targets for this compound, drawing parallels from its structural analogs.

Topoisomerases: Guardians of DNA Topology

Topoisomerases are critical enzymes that manage the topological state of DNA during replication, transcription, and repair. Their inhibition is a clinically validated anticancer strategy. Several isoquinoline derivatives have been shown to act as topoisomerase I or II inhibitors, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and cell death.[2]

Hypothesized Mechanism of Action: Topoisomerase Inhibition

Caption: Proposed mechanism of topoisomerase inhibition.

PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth

The PI3K/Akt/mTOR signaling cascade is a pivotal pathway that governs cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Isoquinoline derivatives have been identified as inhibitors of this pathway, making it a plausible target for this compound.[2][3]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Hematopoietic Progenitor Kinase 1 (HPK1): An Emerging Immuno-Oncology Target

HPK1 is a negative regulator of T-cell activation, and its inhibition is being explored as a strategy to enhance anti-tumor immunity. Notably, isoquinoline-3,8-diamine derivatives have been identified as potent HPK1 inhibitors.[7] This structural similarity suggests that this compound could also target HPK1.

Other Potential Targets

-

Microtubule Polymerization: Disruption of microtubule dynamics is a common mechanism for anticancer drugs. Some isoquinolines interfere with this process.[2]

-

HER2 (Human Epidermal Growth Factor Receptor 2): Certain isoquinoline-tethered derivatives have shown selective inhibition of HER2, a key target in breast cancer.[8]

-

Drug Efflux Pumps: Isoquinolinequinone N-oxides have demonstrated the ability to inhibit drug efflux pumps in multidrug-resistant cancer cells, suggesting a potential role in overcoming drug resistance.[6]

Experimental Protocols for Target Validation

The following are streamlined protocols for investigating the interaction of this compound with its high-probability targets.

Protocol: In Vitro Topoisomerase I Inhibition Assay

Objective: To determine if the compound inhibits the catalytic activity of human Topoisomerase I.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human Topoisomerase I enzyme, and varying concentrations of this compound in a suitable assay buffer. Include a positive control (e.g., Camptothecin) and a negative (DMSO vehicle) control.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for the relaxation of the supercoiled DNA by the enzyme.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of Topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the negative control.

Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) and treat with various concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and a downstream effector like S6 ribosomal protein (p-S6), as well as antibodies for the total forms of these proteins as loading controls.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the ratio of phosphorylated to total protein will indicate inhibition of the pathway.

Experimental Workflow: Target Validation

Caption: A streamlined workflow for validating therapeutic targets.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from initial screening assays, providing a basis for further investigation.

| Assay | Target | Metric | Hypothetical Value for this compound | Positive Control |

| Topoisomerase I Inhibition | Top1 | IC₅₀ | 5.2 µM | Camptothecin (0.8 µM) |

| PI3K Alpha Kinase Assay | PI3Kα | IC₅₀ | 15.8 µM | Alpelisib (0.1 µM) |

| HPK1 Kinase Assay | HPK1 | IC₅₀ | 0.9 µM | Compound X (0.5 µM) |

| MCF-7 Cell Viability | Cytotoxicity | GI₅₀ | 2.5 µM | Doxorubicin (0.3 µM) |

Conclusion and Future Directions

While the therapeutic profile of this compound is yet to be fully elucidated, the extensive research on the broader isoquinoline family provides a strong foundation for targeted investigation. The most promising avenues appear to be in oncology, with topoisomerases, the PI3K/Akt/mTOR pathway, and HPK1 standing out as high-probability targets. The experimental workflows outlined in this guide offer a clear path for validating these hypotheses and potentially uncovering a novel therapeutic agent. Future research should also focus on the synthesis of analogs to establish a clear structure-activity relationship (SAR) and to optimize for potency, selectivity, and pharmacokinetic properties.

References

-

Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link][3][9]

-

Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link][1]

-

ResearchGate. (2014, August 6). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. [Link][4]

-

Lee, J. W., Im, C. G., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link][8]

-

PubMed. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][3]

-

PubMed. (2024, November 13). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link][10]

-

PubMed. (2025, February 5). Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells. [Link][6]

-

ChemRxiv. (n.d.). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. [Link][7]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Methylation of Isoquinolines: Physicochemical Tuning and Metabolic Stability

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic therapeutics (e.g., fasudil, papaverine).[1] However, the parent scaffold often suffers from rapid oxidative clearance and suboptimal lipophilicity. Methyl substitution is a classic yet nuanced strategy to modulate these properties—the so-called "Magic Methyl" effect.[2]

This guide analyzes the impact of methyl positioning on the lipophilicity and metabolic fate of isoquinolines. It provides actionable insights into how specific substitution patterns (particularly at C1 vs. C3) shift metabolic soft spots, alter basicity (pKa), and influence intrinsic clearance (

Part 1: Physicochemical Profiling

Methylation is not merely a steric tool; it fundamentally alters the electronic landscape of the isoquinoline ring.

Lipophilicity (LogP/LogD) and Basicity (pKa)

Adding a methyl group typically increases

Table 1: Comparative Physicochemical Properties

| Compound | Structure | Predicted | Experimental pKa | Electronic Effect |

| Isoquinoline | Parent | ~2.1 | 5.46 | Baseline |

| 1-Methylisoquinoline | ~2.6 | 6.19 | Inductive (+I): Methyl at C1 increases electron density on N, raising pKa. | |

| 3-Methylisoquinoline | ~2.7 | ~5.6 | Weak Inductive: Further from N; minimal impact on basicity compared to C1. | |

| 4-Methylisoquinoline | ~2.7 | ~5.6 | Steric/Electronic: Can disrupt planarity if bulky groups are adjacent.[2] |

Key Insight: The elevation of pKa in 1-methylisoquinoline (from 5.46 to 6.[2]19) significantly increases the percentage of ionized species at physiological pH (7.4). While the intrinsic lipophilicity (

Part 2: Metabolic Fate & Stability

The metabolic clearance of isoquinolines is driven primarily by Cytochrome P450 (CYP) enzymes (notably CYP2D6 and CYP2E1) and aldehyde oxidase (AO).

The "Blocking" Strategy vs. Metabolic Switching

The parent isoquinoline is prone to oxidation at the electron-deficient C1 position (forming isocarbostyril) and N-oxidation.

-

C1-Blocking (1-Methylisoquinoline):

-

Mechanism: Substitution at C1 sterically and chemically blocks the primary site of oxidative attack (AO-mediated oxidation or CYP-mediated hydroxylation).[2]

-

Result: This often extends half-life (

) by forcing enzymes to attack less reactive positions (e.g., C5, C8) or the methyl group itself. -

Risk: The methyl group becomes a "benzylic" soft spot, susceptible to CYP-mediated hydroxylation to a hydroxymethyl group (

), which can be further oxidized to a carboxylic acid.

-

-

Remote Substitution (3-, 4-, or Ring-Methyl):

-

These do not protect the vulnerable C1 position.[2]

-

They increase lipophilicity without offering the metabolic "shielding" of C1-substitution, potentially leading to higher

due to increased CYP affinity (higher lipophilicity usually correlates with higher CYP binding).

-

Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic pathways between the parent and methyl-substituted variants.

Figure 1: Metabolic divergence.[2] Methylation at C1 blocks the formation of Isocarbostyril but introduces a benzylic oxidation pathway.

Part 3: Experimental Protocols